Cas no 1567123-84-5 (1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

1-(2-methylfuran-3-yl)pentane-1,3,4-trione 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylfuran-3-yl)pentane-1,3,4-trione
- EN300-1125360
- 1567123-84-5
-
- インチ: 1S/C10H10O4/c1-6(11)9(12)5-10(13)8-3-4-14-7(8)2/h3-4H,5H2,1-2H3
- InChIKey: TYBMSNPWUSHGDI-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)C(CC(C(C)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 194.05790880g/mol
- どういたいしつりょう: 194.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 64.4Ų
1-(2-methylfuran-3-yl)pentane-1,3,4-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125360-1.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1125360-10.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1125360-10g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.05g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1125360-2.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1125360-5.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1125360-0.25g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1125360-1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 1g |
$414.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.5g |
$397.0 | 2023-10-26 |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
1-(2-methylfuran-3-yl)pentane-1,3,4-trioneに関する追加情報
1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5): An Overview of Its Structure, Properties, and Applications
1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest for both academic and industrial applications.
The molecular structure of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione consists of a pentane backbone with three ketone groups (trione) and a substituted furan ring. The presence of the 2-methylfuran moiety imparts specific chemical and physical properties to the molecule. The furan ring is known for its aromaticity and reactivity, while the trione functionality contributes to the compound's stability and reactivity in various chemical reactions.
Recent studies have highlighted the potential applications of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione in medicinal chemistry. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione has also shown potential as an antioxidant. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound effectively scavenges free radicals and protects cells from oxidative damage. This property makes it a valuable candidate for use in formulations aimed at preventing or treating oxidative stress-related diseases.
The synthesis of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione has been extensively studied to optimize its production for large-scale applications. One common synthetic route involves the condensation of 2-methylfuran with an appropriate pentanoyl chloride derivative followed by further functional group manipulations to introduce the trione functionality. This synthetic method has been refined to improve yield and purity, making it suitable for both laboratory-scale synthesis and industrial production.
The physical properties of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione, such as its melting point, solubility, and stability under various conditions, have been well-characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-based reactions and formulations.
In terms of safety and handling, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione should be managed with standard laboratory precautions due to its reactivity with certain chemicals. It is important to store the compound in a cool, dry place away from strong oxidizers and other reactive substances to ensure its stability and safety.
The potential applications of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in polymer synthesis due to its ability to form stable cross-links under specific conditions. This property could lead to the development of novel materials with enhanced mechanical properties and durability.
In conclusion, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5) is a versatile compound with a unique molecular structure that offers promising applications in various fields. Its anti-inflammatory and antioxidant properties make it a valuable candidate for drug development, while its synthetic accessibility and physical properties support its use in materials science. Ongoing research continues to uncover new aspects of this compound's potential, further solidifying its importance in both academic and industrial settings.
1567123-84-5 (1-(2-methylfuran-3-yl)pentane-1,3,4-trione) 関連製品
- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)